molecular formula C15H23NO2 B7338889 (3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol

(3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol

Cat. No.: B7338889
M. Wt: 249.35 g/mol
InChI Key: YQXMFVKDBVAKGL-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, (R,S)-MMP.

Mechanism of Action

The exact mechanism of action of ((3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol)-MMP is not fully understood. However, it is believed to act as a partial agonist at the mu-opioid receptor, which is involved in pain perception and reward pathways in the brain. By acting as a partial agonist, (this compound)-MMP may be able to reduce pain and cravings associated with addiction without producing the same level of euphoria as full opioid agonists.
Biochemical and physiological effects:
Studies have shown that (this compound)-MMP can produce analgesic effects in animal models of pain. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction. However, more research is needed to fully understand the biochemical and physiological effects of (this compound)-MMP.

Advantages and Limitations for Lab Experiments

One advantage of using ((3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol)-MMP in lab experiments is that it is a relatively simple compound to synthesize. Additionally, its potential therapeutic applications make it an interesting target for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

1. Further research is needed to fully understand the mechanism of action of ((3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol)-MMP.
2. Studies should be conducted to determine the efficacy of (this compound)-MMP in treating inflammatory diseases such as rheumatoid arthritis.
3. Research should be conducted to determine the potential of (this compound)-MMP in treating addiction and substance abuse disorders.
4. Studies should be conducted to determine the safety and toxicity of (this compound)-MMP in animal models and humans.
5. Future research should focus on developing more potent and selective partial agonists of the mu-opioid receptor.

Synthesis Methods

The synthesis of ((3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol)-MMP involves the reaction of pyrrolidine with 4-methylphenylacetaldehyde followed by reduction with sodium borohydride. The resulting product is then treated with methanol and hydrochloric acid to yield (this compound)-MMP.

Scientific Research Applications

((3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol)-MMP has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, (this compound)-MMP has been studied for its potential use in treating addiction and substance abuse disorders.

Properties

IUPAC Name

(3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12-3-5-13(6-4-12)7-8-16-10-15(17)9-14(16)11-18-2/h3-6,14-15,17H,7-11H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXMFVKDBVAKGL-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN2CC(CC2COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CCN2C[C@@H](C[C@H]2COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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